molecular formula C14H16F3N3O6 B12360623 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide

2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide

Cat. No.: B12360623
M. Wt: 379.29 g/mol
InChI Key: FOTNEGTUZRNQFQ-HCZOVWHVSA-N
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Description

2,2,2-Trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions.

    Introduction of the acetamide group: This step involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Assembly of the oxolan and diazinan rings: These rings are typically constructed through cyclization reactions involving suitable diols and diamines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and acetamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide is unique due to its combination of trifluoromethyl, hydroxyl, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16F3N3O6

Molecular Weight

379.29 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide

InChI

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h7-10,21-22H,3-6H2,(H,18,24)(H,19,23,25)/t7?,8-,9+,10+/m0/s1

InChI Key

FOTNEGTUZRNQFQ-HCZOVWHVSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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